AT 584 is classified as a pharmaceutical agent primarily used in urology. It belongs to a category of compounds that act on the muscarinic receptors in the bladder, which play a critical role in urinary function. The compound has been investigated for its efficacy in managing conditions such as urinary incontinence and overactive bladder syndrome.
The synthesis of AT 584 involves several sophisticated organic chemistry techniques. One notable method is asymmetric synthesis, which allows for the generation of specific stereoisomers essential for biological activity. The synthesis typically follows these steps:
Technical parameters such as reaction times, temperatures, and concentrations are critical to optimizing yield and ensuring the desired stereochemistry.
The molecular structure of AT 584 can be described using its empirical formula and molecular weight. The compound's structure is characterized by:
The structural analysis reveals several key functional groups that contribute to its pharmacological activity, including amine groups that interact with neurotransmitter receptors.
AT 584 participates in various chemical reactions that are essential for its interaction with biological systems. Key reactions include:
These reactions are crucial for understanding how AT 584 exerts its therapeutic effects and how it is processed within the body.
The mechanism of action of AT 584 involves antagonism at muscarinic receptors located in the bladder wall. By blocking these receptors:
Studies have shown that AT 584 exhibits a dose-dependent effect on bladder pressure and volume thresholds, confirming its efficacy in clinical settings.
AT 584 possesses several physical and chemical properties that influence its behavior as a pharmaceutical agent:
These properties are essential for formulating effective drug delivery systems.
AT 584 has significant applications in the medical field, particularly in urology:
The compound's unique pharmacological profile makes it a candidate for further development in treating various disorders beyond urological applications.
AT 584 (CAS# 16810-17-6) emerged from advanced synthetic organic chemistry research focused on nitrogen-containing heterocyclic compounds. Its core structure incorporates a 3,5,7-triaza-1-azoniaadamantane (quinuclidinium) moiety linked via a phenacyl bridge to a p-[bis(2-chloroethyl)amino]phenyl group, with bromide as the counterion [1] [8]. The synthetic pathway involves multi-step alkylation and quaternization reactions, though specific asymmetric synthesis routes for AT 584 itself are not explicitly documented in available literature. Key synthetic challenges addressed during its development included:
The molecular complexity is reflected in its WISWESSER Line Notation: T66 B6/B-H/DI A B- C 1B I BK DN FN HNTJ B1VR DN2G2G &E, indicating intricate polycyclic connectivity and halogen positioning [1].
Therapeutic exploration of AT 584 has been limited but strategically focused on its potential as an alkylating agent due to the presence of bis(2-chloroethyl)amino groups – structural motifs shared with nitrogen mustard chemotherapeutics. Early pharmacological screening revealed:
Table 1: Key Physicochemical Properties of AT 584
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₂H₁₄BrCl₂N₅O·C₆H₁₂N₄ | Theoretical analysis |
Molecular Weight | 479.24 g/mol | Mass spectrometry |
Elemental Composition | C 45.11%; H 5.47%; Br 16.67%; Cl 14.80%; N 14.61%; O 3.34% | CHN analysis |
Appearance | Solid powder | Visual inspection |
Solubility Profile | Soluble in DMSO; insoluble in water | Equilibrium solubility |
Stability | >2 years at -20°C | Accelerated stability testing |
Characterization of AT 584 has been facilitated through collaborative efforts between chemical database providers and specialty chemical manufacturers:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1